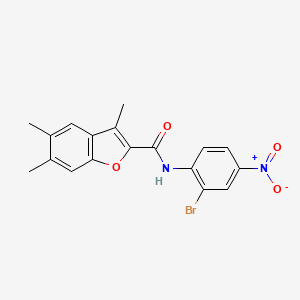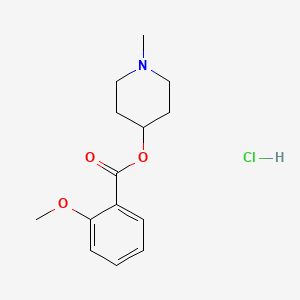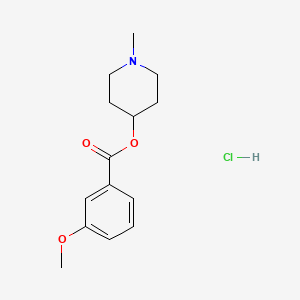
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BNTX, is a compound that belongs to the benzofuran class of chemicals. It is a selective antagonist of the δ-subunit containing GABA-A receptors and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a selective antagonist of the δ-subunit containing GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter GABA. The δ-subunit containing GABA-A receptors are expressed in regions of the brain that are involved in anxiety, epilepsy, and addiction. By blocking the activity of these receptors, N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide reduces anxiety-like behavior, has anticonvulsant properties, and reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to reduce the activity of neurons in the amygdala, a brain region that is involved in anxiety and fear. Additionally, N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to increase the activity of neurons in the hippocampus, a brain region that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its selectivity for the δ-subunit containing GABA-A receptors. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective δ-subunit containing GABA-A receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in humans. Finally, the role of δ-subunit containing GABA-A receptors in other neurological disorders such as depression and schizophrenia is an area that warrants further investigation.
Conclusion:
In conclusion, N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a selective antagonist of the δ-subunit containing GABA-A receptors that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves blocking the activity of these receptors, which reduces anxiety-like behavior, has anticonvulsant properties, and reduces the rewarding effects of drugs of abuse. While N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has some advantages for lab experiments, such as its selectivity for the δ-subunit containing GABA-A receptors, its relatively low potency may limit its usefulness in certain experimental settings. Nonetheless, there are a number of potential future directions for research on N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, including the development of more potent and selective δ-subunit containing GABA-A receptor antagonists and the investigation of its potential therapeutic applications in humans.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic drug. N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-9-6-13-11(3)17(25-16(13)7-10(9)2)18(22)20-15-5-4-12(21(23)24)8-14(15)19/h4-8H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPBTAMJUIYCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B4088254.png)
![1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4088255.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088260.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088268.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088289.png)


![2-[(2-chlorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088302.png)
![ethyl 4-(3-fluorobenzyl)-1-[1-methyl-2-(methylthio)ethyl]-4-piperidinecarboxylate](/img/structure/B4088332.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4088339.png)
![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088342.png)
![N-[3-(acetylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4088346.png)
![2-(1-naphthyl)-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}acetamide](/img/structure/B4088351.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)